4-Cyclohexyl-phenol carbamate
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Overview
Description
4-Cyclohexyl-phenol carbamate is an organic compound characterized by the presence of a cyclohexyl group attached to a phenol moiety, which is further linked to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-phenol carbamate typically involves the reaction of 4-Cyclohexyl-phenol with a carbamoyl chloride in the presence of a base. One common method is the reaction of 4-Cyclohexyl-phenol with methyl carbamate in the presence of a tin catalyst, which proceeds smoothly in toluene at elevated temperatures . Another method involves the use of carbonylimidazolide in water, which provides an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-phenol carbamate can undergo various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to quinones under specific conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Hydrolysis: Carbamates can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Acid chlorides or alkyl halides can be used in substitution reactions involving the phenolic hydroxyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of carbamates.
Major Products Formed
Oxidation: Quinones
Substitution: Esters or ethers
Hydrolysis: Amines and carbon dioxide
Scientific Research Applications
4-Cyclohexyl-phenol carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-phenol carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form hydrogen bonds and participate in electrostatic interactions, which can modulate the activity of the target molecule . The conformational restriction imposed by the carbamate functionality can enhance the specificity and potency of the compound .
Comparison with Similar Compounds
Similar Compounds
- Phenyl carbamate
- Cyclohexyl carbamate
- 4-Cyclohexyl-phenol
Uniqueness
4-Cyclohexyl-phenol carbamate is unique due to the combination of the cyclohexyl group and the phenol moiety linked to a carbamate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound may exhibit enhanced stability, specificity, and efficacy in its interactions with molecular targets .
Properties
IUPAC Name |
(4-cyclohexylphenyl) carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNJNDQVPSBLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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